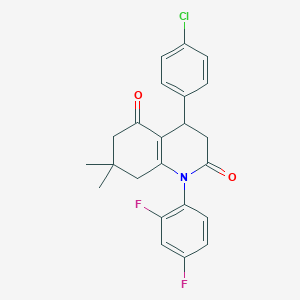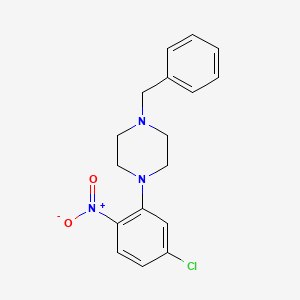
N,N'-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide is an organic compound with the molecular formula C20H32N2O6S2. This compound is characterized by the presence of two cyclohexyl groups, two methoxy groups, and two sulfonamide groups attached to a benzene ring. It is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
The synthesis of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,6-dimethoxybenzene-1,3-disulfonyl chloride and cyclohexylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Formation of the Compound: The sulfonyl chloride reacts with cyclohexylamine to form the desired N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide. The reaction may require the use of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the formation of the corresponding sulfonic acids and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide has several scientific research applications, including:
Organic Synthesis: The compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and other complex molecules.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including antibacterial and anti-inflammatory activities.
Catalysis: The compound can act as a catalyst in various chemical reactions, promoting the formation of desired products with high efficiency.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide can be compared with other similar compounds, such as:
N,N’-dicyclohexyl-2,5-dimethoxybenzene-1,3-disulfonamide: This compound has similar structural features but differs in the position of the methoxy groups.
N,N’-dibromo-N-ethyl-benzene-1,3-disulfonamide: This compound contains bromine atoms instead of cyclohexyl groups, leading to different chemical properties and reactivity.
N,N’-tetrabromobenzene-1,3-disulfonamide: This compound has four bromine atoms attached to the benzene ring, making it a more potent reagent in certain reactions.
The uniqueness of N,N’-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H32N2O6S2 |
|---|---|
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
1-N,3-N-dicyclohexyl-4,6-dimethoxybenzene-1,3-disulfonamide |
InChI |
InChI=1S/C20H32N2O6S2/c1-27-17-13-18(28-2)20(30(25,26)22-16-11-7-4-8-12-16)14-19(17)29(23,24)21-15-9-5-3-6-10-15/h13-16,21-22H,3-12H2,1-2H3 |
Clave InChI |
IIRJNZCRIYKTKK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1S(=O)(=O)NC2CCCCC2)S(=O)(=O)NC3CCCCC3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[(6-cyano-1,3-benzodioxol-5-yl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B15004976.png)
![N-(2,5-dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15004980.png)
![1'-Benzoyl-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B15004991.png)
![3-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B15004996.png)
![Methyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylate](/img/structure/B15004999.png)

![3-[(4,5-dicyano-2-nitrophenyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B15005008.png)
![N'-{(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzohydrazide](/img/structure/B15005013.png)
![1-(3-Bromobenzoyl)-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B15005016.png)

![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B15005035.png)
![4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B15005043.png)
![[1,2,3]Triazolo[4,5-d]pyrimidin-7-one, 3,6-dibenzyl-5-methyl-3,6-dihydro-](/img/structure/B15005062.png)
